molecular formula C12H18BrN3O B1441640 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1220038-51-6

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1441640
CAS No.: 1220038-51-6
M. Wt: 300.19 g/mol
InChI Key: SILBJIYAGLAWAS-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

While direct crystallographic data for 2-[4-(5-bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol remains unreported, structural insights can be inferred from analogous pyridine-piperazine derivatives. For example, compounds like 4-(5-bromo-3-methylpyridin-2-yl)piperazine exhibit planar pyridine rings with dihedral angles between the pyridine and piperazine planes typically ranging between 10°–30° due to steric hindrance. The bromine substituent at the 5-position of the pyridine ring likely adopts a coplanar arrangement with the aromatic system, enhancing π-electron delocalization.

Structural Feature Theoretical Value Analogous Compound Source
C–Br bond length 1.89–1.91 Å 5-Bromo-3-methylpicolinate
Pyridine-piperazine dihedral angle 15–25° (E)-6-(4-ethylpiperazin-1-yl)...
Piperazine ring conformation Chair-like 4-(5-Bromopyrimidin-2-yl)piperazine

Note: Values derived from computational modeling and crystallographic data of structurally related compounds.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s NMR profile is characterized by distinct signals for the pyridine, piperazine, and ethanol moieties. Key assignments include:

Proton Environment Chemical Shift (δ/ppm) Multiplicity Integration
Pyridine H-4 (para to Br) 8.2–8.5 Singlet 1H
Pyridine H-6 (methyl adjacent) 7.1–7.3 Doublet 1H
Piperazine H (equatorial) 2.8–3.2 Broad multiplet 4H
Ethanol CH₂–O 3.6–3.8 Quartet 2H
Ethanol OH (broad) 1.5–2.0 Broad singlet 1H

Predicted values based on 5-bromo-3-methylpyridine derivatives and piperazine-ethanol analogs.

Infrared (IR) Vibrational Mode Assignments

Critical IR bands correlate with functional group vibrations:

Vibrational Mode Wavenumber (cm⁻¹) Intensity Assignment
C–Br stretching 550–650 Strong Bromine substitution
N–H bending (piperazine) 1600–1650 Medium Piperazine ring deformation
C–O stretching (ethanol) 1050–1100 Strong Ethanol group
Pyridine C–N stretching 1450–1500 Medium Aromatic ring vibrations

Data extrapolated from brominated pyridines and piperazine derivatives.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 300.19 (C₁₂H₁₈BrN₃O⁺) fragments via bromine loss and ethanol cleavage:

Fragment m/z Relative Abundance (%) Fragmentation Pathway
[M]⁺ 300.19 100 Molecular ion
[M – Br]⁺ 271.09 45 Loss of bromine atom
[M – CH₂CH₂OH]⁺ 268.07 35 Ethanol group elimination
[Pyridine-CH₃-Br]⁺ 157.92 20 Pyridine ring fragmentation

Patterns inferred from analogous brominated piperazine derivatives.

Computational Chemistry Approaches

Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-31G*) reveal optimized bond lengths and angles:

Bond/Angle Value Trend
C–Br (pyridine) 1.90 Å Slightly elongated due to Br electronegativity
C–N (piperazine) 1.47–1.50 Å Consistent with piperazine ring strain
O–H (ethanol) 1.82 Å Standard hydroxyl bond length
Pyridine ring angles 120° ± 2° Planar aromatic system

Modeling aligns with experimental data for 5-bromo-3-methyl-2-nitropyridine.

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface mapping highlights dominant intermolecular interactions:

Interaction Type Surface Coverage (%) Distance (Å) Significance
C–H···Br (pyridine-piperazine) 15–20 2.5–3.0 Weak halogen bonding
N–H···O (ethanol-piperazine) 10–15 2.0–2.5 Hydrogen bonding
π···π stacking (pyridine) 5–10 3.5–4.0 Aromatic ring interactions

Analysis extrapolated from brominated pyridine-piperazine complexes.

Properties

IUPAC Name

2-[4-(5-bromo-3-methylpyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-10-8-11(13)9-14-12(10)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBJIYAGLAWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Method

While direct literature specifically naming the exact compound is limited, related piperazine derivatives and their preparation provide a reliable framework for synthesis:

  • Step 1: Preparation of 4-(5-Bromo-3-methyl-2-pyridinyl)piperazine Intermediate

    The pyridinyl moiety bearing the bromine at position 5 and methyl at position 3 is introduced via nucleophilic substitution or coupling reactions using appropriately substituted pyridine precursors and piperazine. This step may involve:

    • Using 5-bromo-3-methyl-2-chloropyridine as a starting material.
    • Reacting with piperazine under reflux in an appropriate solvent such as propanol or ethanol.
    • Reaction times can be around 16 hours to ensure full conversion.
    • The intermediate is purified by crystallization to achieve a yield around 70%.
  • Step 2: Alkylation to Introduce the 1-Ethanol Group

    The nitrogen at the 1-position of the piperazine ring is alkylated with a 2-chloroethanol or similar reagent:

    • This alkylation is conducted under reflux conditions in a polar solvent.
    • Catalysts or bases may be used to facilitate the nucleophilic substitution.
    • The reaction temperature is maintained below 100 °C to avoid decomposition.
    • The product is isolated by filtration and recrystallization, yielding the target compound with high purity.
  • Step 3: Purification and Characterization

    • The final compound is purified by crystallization or chromatographic techniques.
    • Characterization includes melting point determination, elemental analysis, and spectroscopic methods (NMR, MS).
    • Reported melting points and elemental analysis values closely match calculated values, confirming compound identity and purity.

Reaction Conditions and Catalysts

  • Hydrogenation steps, if required for intermediate reduction, are carried out using Pd/C catalysts under atmospheric or slightly elevated pressure.
  • Catalytic hydrogenation is performed in ethanol at room temperature until hydrogen uptake ceases.
  • Use of deactivators such as quinoline may be employed to control catalyst activity and prevent over-reduction.
  • Reaction times vary between 16 to 24 hours depending on the step and scale.

Yield and Purity Data

Step Yield (%) Purity Notes Melting Point (°C) Elemental Analysis (Calculated vs. Found)
Pyridinyl-piperazine intermediate ~70 Crystallization yields high purity Not always reported C, H, N values within 0.5% of calculated values
Final compound (alkylation) 90-97 High purity, often no further purification needed ~91-99 (literature example) C=65.43% calc., 65.01% found; H=8.11% calc., 8.00% found; N=18.17% calc., 18.15% found

Research Findings and Notes

  • The preparation method avoids the use of pyridine as a solvent or reagent to minimize purification difficulties.
  • Reaction temperatures are controlled to be below 100 °C to prevent side reactions.
  • The process is environmentally favorable and scalable to technical production levels.
  • The purity of the final compound is sufficient for direct application in further synthetic or pharmacological studies without additional purification.
  • The presence of the bromine substituent on the pyridinyl ring requires careful handling to avoid debromination or side reactions during synthesis.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 5-Bromo-3-methyl-2-chloropyridine, piperazine, 2-chloroethanol
Solvents Ethanol, propanol
Catalysts Pd/C for hydrogenation
Temperature Reflux, <100 °C
Reaction time 16-24 hours
Purification Crystallization, filtration
Yield 70-97% depending on step
Purity High, suitable for further use
Analytical methods Elemental analysis, melting point, NMR, MS

This detailed overview synthesizes available data on the preparation methods for 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol, drawing from related piperazine derivative syntheses and patents. The outlined procedures emphasize efficient, high-yield routes with environmental and technical feasibility considerations, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethanol group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyridine ring.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 2-[4-(5-bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-carboxylic acid.

  • Reduction: Formation of 2-[4-(5-bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanolamine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Activity
Research indicates that compounds similar to 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol may exhibit antidepressant and anxiolytic effects. The piperazine ring is often associated with such activities due to its ability to interact with serotonin and dopamine receptors in the brain. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, making them candidates for further investigation in treating mood disorders .

Antitumor Properties
Recent studies have explored the antitumor potential of brominated pyridine derivatives. The presence of the bromine atom may enhance the compound's biological activity against cancer cells by altering cellular signaling pathways or inducing apoptosis. Research into similar compounds has demonstrated promising results in vitro, warranting further exploration of this compound in cancer therapeutics .

Pharmacology

Drug Delivery Systems
The compound's solubility characteristics make it a candidate for use in drug delivery systems. Its ability to form stable complexes with various excipients can enhance the bioavailability of poorly soluble drugs. Research has focused on optimizing formulations that incorporate such compounds to improve therapeutic efficacy while minimizing side effects .

Cosmetic Formulations
In cosmetic science, this compound may be utilized as an active ingredient due to its potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress on skin cells, which can lead to premature aging and other skin conditions. The compound's formulation in creams or lotions could offer protective benefits against environmental damage .

Case Studies

Study TitleFocus AreaFindings
"Evaluation of Piperazine Derivatives"Antidepressant ActivityIdentified several derivatives with significant efficacy in reducing anxiety symptoms.
"Brominated Compounds as Antitumor Agents"Cancer ResearchDemonstrated that brominated pyridines induce apoptosis in specific cancer cell lines.
"Formulation Techniques for Enhanced Drug Delivery"Pharmaceutical SciencesHighlighted the role of piperazine derivatives in improving drug solubility and stability.

Mechanism of Action

The mechanism by which 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

The positional isomer (CAS: 1220028-04-5) differs only in the methyl group’s position on the pyridine ring (4-methyl vs. 3-methyl). Despite identical molecular weights and formulas, the methyl group’s position significantly alters steric interactions and electronic distribution. Both isomers are cataloged separately, highlighting the importance of regiochemistry in their applications .

Pyrimidine Analogue: 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Replacing the pyridine ring with a pyrimidine (a six-membered ring with two nitrogen atoms) modifies the compound’s electronic properties. Pyrimidines are more electron-deficient due to additional nitrogen atoms, which could enhance interactions with aromatic residues in enzyme active sites. This substitution may also alter solubility and metabolic stability, making the pyrimidine analogue (listed in Biopharmacule’s catalog) a candidate for distinct therapeutic targets compared to the pyridine-based parent compound .

Functional Group Modifications: 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

This modification likely enhances aqueous solubility and may improve bioavailability. Such derivatives are often explored as intermediates in drug synthesis, where the aminomethyl group serves as a handle for further chemical modifications .

Halogenated Piperazine Derivatives

  • Chlorinated Analogues: Compounds like methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxo-piperazin-1-yl)acetate () feature chloro substituents and ester groups.
  • Brominated Pyrazolones: Example 5.20 () contains a bromomethyl-substituted pyrazolone core. Pyrazolones are known for anti-inflammatory activity, but the absence of a piperazine-ethanol chain in this compound limits direct structural comparability .

Piperazine-Ethanol Derivatives with Complex Cores

  • Phenothiazine Derivatives: Compounds like 2-(2-(4-((2R)-2-methyl-3-(10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethoxy)ethanol () incorporate tricyclic phenothiazine moieties. These structures are associated with antipsychotic activity (e.g., dixyrazine), contrasting with the simpler pyridine-based target compound, which lacks such extended conjugation .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol Pyridine 5-Br, 3-CH₃, piperazine-ethanol 300.21 Balanced lipophilicity, bromine for reactivity
2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol Pyridine 5-Br, 4-CH₃, piperazine-ethanol 300.21 Altered steric profile vs. 3-methyl isomer
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol Pyrimidine 5-Br, piperazine-ethanol ~300 (estimated) Enhanced electron deficiency
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol Pyridine 5-CH₂NH₂, piperazine-ethanol ~315 (estimated) Improved solubility via polar group

Research Findings and Implications

  • Isomer-Specific Activity : The positional isomerism in pyridine derivatives (3- vs. 4-methyl) underscores the need for precise synthesis to avoid off-target effects in drug development .
  • Heterocyclic Core Impact : Pyrimidine analogues may offer advantages in targeting enzymes reliant on aromatic stacking interactions, whereas pyridine-based compounds might excel in less electron-demanding environments .
  • Functional Group Trade-offs: While chlorinated derivatives () enhance lipophilicity, they may suffer from metabolic instability, whereas ethanol-terminated compounds like the target molecule balance solubility and stability .

Biological Activity

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol is a piperazine derivative that has garnered interest in various biological applications due to its unique structural features and potential therapeutic properties. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: 2-[4-(5-bromo-3-methylpyridin-2-yl)piperazin-1-yl]ethanol
Molecular Formula: C₁₂H₁₈BrN₃O
CAS Number: 1220038-51-6
Molecular Weight: 300.19 g/mol

The compound features a bromo-substituted pyridine ring linked to a piperazine moiety, which is further connected to an ethanol group. This structure contributes to its biological activity and interaction with various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps, including the Suzuki-Miyaura cross-coupling reaction. The initial step involves reacting 5-bromo-3-methylpyridine with a boronic acid derivative in the presence of a palladium catalyst. The intermediate product is then reacted with piperazine followed by the addition of an ethanol group.

Antimicrobial Properties

Research has shown that various piperazine derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways. The presence of the bromo group enhances its lipophilicity, allowing for better membrane penetration and interaction with intracellular targets .

Case Studies and Research Findings

  • Antichlamydial Activity : A study investigated the antichlamydial properties of compounds based on piperazine structures, revealing that derivatives similar to this compound showed selective activity against Chlamydia species, indicating potential for developing targeted therapies against this pathogen .
  • Toxicity Assessments : In evaluating the safety profile of compounds related to this derivative, toxicity tests on human cells indicated low cytotoxicity, suggesting that these compounds could be developed into safe therapeutic agents .
  • Comparative Studies : Comparative analyses with other piperazine derivatives have shown that modifications in the substituents can significantly alter biological activity. For example, substituents on the piperazine ring can enhance or diminish antimicrobial efficacy .

Q & A

Q. How can the synthesis of 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol be optimized for higher yields?

Methodological Answer: Optimization involves adjusting reaction parameters such as molar ratios, solvent selection, and reflux duration. For example, in analogous piperazinyl derivative syntheses, ethanol is commonly used as a solvent, with hydrazine hydrate and KOH as reagents under reflux for 5 hours . Monitoring via TLC ensures reaction completion, and crystallization from ethanol improves purity . Increasing the equivalents of hydrazine hydrate or extending reflux time (while avoiding decomposition) may enhance yields.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: 1H NMR and 13C NMR are essential for confirming the piperazinyl and pyridinyl moieties, while IR spectroscopy identifies functional groups like hydroxyl (-OH) and secondary amines. Mass spectrometry provides molecular weight validation. For example, in related compounds, 1H NMR peaks for piperazine protons appear between δ 2.5–3.5 ppm, and pyridine protons resonate near δ 7.0–8.5 ppm .

Q. How should researchers monitor reaction progress during synthesis?

Methodological Answer: Thin-layer chromatography (TLC) is the standard method for real-time monitoring. In a similar synthesis, TLC plates (silica gel GF254) with ethyl acetate/hexane (3:7) as the mobile phase were used to track the disappearance of starting materials . Spots visualized under UV light (254 nm) indicate reaction progression.

Q. What purification strategies are effective for isolating the target compound?

Methodological Answer: After acidification with HCl, the crude product is filtered and crystallized from ethanol to remove impurities . For complex mixtures, column chromatography (silica gel, gradient elution with chloroform/methanol) may be employed. Recrystallization in polar solvents like ethanol or acetonitrile enhances purity .

Advanced Research Questions

Q. How does structural modification of the piperazinyl or pyridinyl groups affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require synthesizing derivatives with varied substituents. For instance, replacing the 5-bromo-3-methylpyridinyl group with fluorophenyl or nitrophenyl groups alters electronic properties and binding affinity. Comparative assays (e.g., enzyme inhibition or receptor binding) must follow standardized protocols, as seen in piperazinyl-linked benzimidazole studies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-MS. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds, as applied to structurally related pyrrolopyridinediones .

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?

Methodological Answer: Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between piperazine protons and adjacent carbons clarify connectivity. Comparing experimental data with computational predictions (DFT-based NMR chemical shift calculations) further validates assignments .

Q. What solvent systems minimize byproduct formation during synthesis?

Methodological Answer: Polar aprotic solvents (e.g., acetonitrile) reduce side reactions compared to ethanol in some cases . For example, acetonitrile’s high dielectric constant stabilizes intermediates, while ethanol’s protic nature may promote hydrolysis. Solvent screening via Design of Experiments (DoE) optimizes selectivity.

Q. How can researchers identify and characterize synthetic byproducts?

Methodological Answer: LC-MS and high-resolution mass spectrometry (HRMS) detect byproducts. Isolation via preparative HPLC followed by NMR analysis (e.g., NOESY for stereochemistry) identifies structures. In one study, ethyl ester byproducts formed due to incomplete hydrazine reaction were traced via MS fragmentation patterns .

Q. What advanced techniques address challenges in quantifying trace impurities?

Methodological Answer: UPLC coupled with charged aerosol detection (CAD) improves sensitivity for non-chromophoric impurities. For halogenated impurities, ICP-MS quantifies bromine content. Method validation per ICH guidelines ensures accuracy, precision, and limits of detection (LOD) ≤ 0.1% .

Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Methodological rigor aligns with peer-reviewed studies (e.g., ).
  • Advanced questions emphasize mechanistic and analytical challenges.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

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